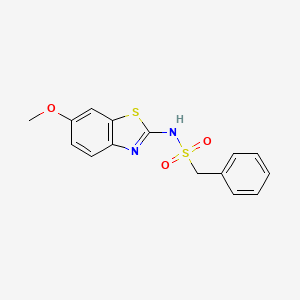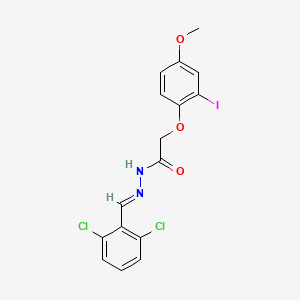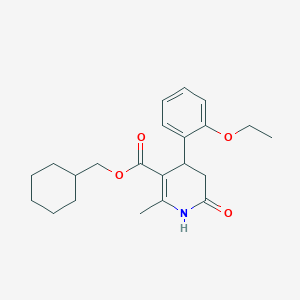![molecular formula C20H16FN3O2 B5605545 6-(4-fluorophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5605545.png)
6-(4-fluorophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives involves reactions that can lead to the formation of complex structures with varying substituents. For instance, the reaction of 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione with 1,3-diketones predominantly results in pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones, showcasing the versatility of pyrrolopyrimidines in cyclization reactions to produce diverse molecular architectures (Tsupak et al., 2003).
Molecular Structure Analysis
Molecular structures of pyrrolo[3,4-d]pyrimidine derivatives exhibit significant diversity, influenced by different substituents. Crystal structure analysis reveals the importance of hydrogen bonding and π-π stacking interactions in determining the molecular packing and stability of these compounds. For example, various substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones show distinct crystal packing arrangements due to C-H...O hydrogen bonds and π-π interactions, highlighting the role of molecular structure in physical properties (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrrolopyrimidines engage in a variety of chemical reactions, reflecting their rich chemical properties. The electrophilic substitution reactions of pyrrolopyrimidines, such as halogenation, aminomethylation, and acylation, demonstrate their reactivity and the potential for generating a wide range of derivatives with different functional groups, which is crucial for their application in synthetic chemistry and drug development (Tsupak et al., 1994).
Physical Properties Analysis
The physical properties of pyrrolo[3,4-d]pyrimidine derivatives, such as solubility and fluorescence, can be significantly influenced by the nature and position of substituents on the core structure. Highly luminescent polymers incorporating pyrrolopyrimidine units exhibit strong fluorescence and quantum yields, indicating their potential for use in optical materials and electronic devices (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of pyrrolo[3,4-d]pyrimidine derivatives, such as redox behavior and reactivity towards nucleophiles, are pivotal for their applications in medicinal chemistry and materials science. For instance, the NAD+-NADH-type redox ability of certain pyrrolopyrimidine derivatives demonstrates their utility as redox-active materials, which could be exploited in the development of biochemical probes and redox-responsive systems (Igarashi et al., 2006).
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-22-16-12-24(15-10-8-14(21)9-11-15)18(13-6-4-3-5-7-13)17(16)19(25)23(2)20(22)26/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKVBFBYBQYJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-methyl-1,3-benzothiazol-5-amine](/img/structure/B5605463.png)
![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5605464.png)
![2-methyl-4-{3-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]phenyl}-2-butanol](/img/structure/B5605468.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5605481.png)
![N-(2,2-difluoroethyl)-4-{[3-(hydroxymethyl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5605483.png)

![N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide](/img/structure/B5605493.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5605498.png)

![6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5605511.png)
![3-[3-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5605518.png)

![N-cyclohexyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5605536.png)
![2-chloro-4-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5605540.png)